6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide
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Overview
Description
6-Hydroxy-6-methyl-2-thiaspiro[33]heptane 2,2-dioxide is a chemical compound with the molecular formula C6H10O3S It is characterized by a spirocyclic structure containing a sulfur atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and hydroxyl functionalities under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfur-containing ring.
Substitution: Functional groups can be introduced or replaced on the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the spirocyclic structure.
Scientific Research Applications
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide involves its interaction with specific molecular targets. The hydroxyl and sulfur groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide: Similar structure but lacks the methyl group.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Contains an amino group instead of a hydroxyl group.
6-(Methylamino)-2-thiaspiro[3.3]heptane 2,2-dioxide: Contains a methylamino group.
Uniqueness
6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide is unique due to the presence of both a hydroxyl and a methyl group on the spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12O3S |
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Molecular Weight |
176.24 g/mol |
IUPAC Name |
6-methyl-2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C7H12O3S/c1-6(8)2-7(3-6)4-11(9,10)5-7/h8H,2-5H2,1H3 |
InChI Key |
BTYJGTOKQAQOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CS(=O)(=O)C2)O |
Origin of Product |
United States |
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